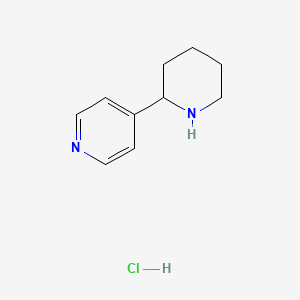

4-(Piperidin-2-yl)pyridine hydrochloride

Description

Historical Context of the Piperidine-Pyridine Scaffold in Chemical Research

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. rsc.orggoogle.com Its discovery dates back to 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. rsc.org The pyridine (B92270) ring, an aromatic analogue, was also identified in the 19th century and has since become a fundamental building block in medicinal chemistry and materials science. researchgate.net

The combination of these two rings into a single scaffold has been a subject of interest for decades, largely driven by the pursuit of new therapeutic agents. Derivatives of pyridylpiperidine have been explored for their potential in a range of biological applications. nih.gov The synthesis of such compounds has evolved significantly, with early methods often involving multi-step, low-yielding reactions. Modern synthetic strategies, however, leverage advances in catalysis and asymmetric synthesis to afford these complex structures with greater efficiency and stereochemical control. rsc.orgacs.orgnih.gov

Structural Significance of the 4-(Piperidin-2-yl)pyridine (B2720239) Hydrochloride Moiety

The structure of 4-(Piperidin-2-yl)pyridine hydrochloride is characterized by a pyridine ring substituted at the 4-position with a piperidine ring, which itself is linked to the pyridine at its 2-position. This specific connectivity imparts several key structural features:

Chirality: The piperidine ring is substituted at the C2 position, creating a chiral center. This means that 4-(Piperidin-2-yl)pyridine exists as a pair of enantiomers, (R)- and (S)-4-(Piperidin-2-yl)pyridine. The synthesis of enantiomerically pure forms of such compounds is a significant challenge and a major focus of contemporary organic synthesis. rsc.orgacs.org The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the more basic piperidinyl nitrogen.

Electronic Properties: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. organic-chemistry.org In contrast, the piperidine ring is a saturated, electron-rich amine. The direct linkage of these two rings creates a molecule with distinct electronic domains, which can influence its reactivity and intermolecular interactions.

Table 1: Comparison of Parent Heterocycles

| Feature | Piperidine | Pyridine |

| Formula | C₅H₁₁N | C₅H₅N |

| Molar Mass | 85.15 g/mol | 79.10 g/mol |

| Structure | Saturated heterocycle | Aromatic heterocycle |

| Basicity (pKa of conjugate acid) | ~11.2 | ~5.2 |

| Nature | Aliphatic amine | Aromatic amine |

Overview of Research Trajectories for Nitrogen-Heterocyclic Compounds

Research into nitrogen-heterocyclic compounds is a vibrant and rapidly evolving field, driven by their immense importance in pharmaceuticals, agrochemicals, and materials science. rsc.orgevitachem.com Several key research trajectories are particularly relevant to compounds like this compound:

Asymmetric Synthesis: The development of novel and efficient methods for the enantioselective synthesis of chiral heterocycles is a major focus. acs.orgnih.gov This includes the use of chiral catalysts, auxiliaries, and biocatalysis to control the stereochemical outcome of reactions. For 2-substituted piperidines, methods such as the asymmetric hydrogenation of substituted pyridines or the use of chiral building blocks are actively being explored. asianpubs.orgnih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules. Research in this area aims to develop catalysts that can selectively activate and functionalize specific C-H bonds in heterocyclic systems, reducing the need for pre-functionalized starting materials.

Medicinal Chemistry: Nitrogen heterocycles are a cornerstone of drug discovery. nih.govajchem-a.com Ongoing research seeks to design and synthesize new heterocyclic scaffolds with improved biological activity, selectivity, and pharmacokinetic properties. The piperidine-pyridine motif, for instance, is found in a number of biologically active compounds. nih.gov

Sustainable Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption in the production of nitrogen-heterocyclic compounds. evitachem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h4-5,7-8,10,12H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRKXXXJJOFHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-49-6, 1402672-48-3 | |

| Record name | Pyridine, 4-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-2-yl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperidin 2 Yl Pyridine Hydrochloride and Analogues

Retrosynthetic Analysis of the 4-(Piperidin-2-yl)pyridine (B2720239) Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.comadvancechemjournal.com For the 4-(piperidin-2-yl)pyridine skeleton, two primary disconnection strategies are considered.

The most straightforward approach involves the hydrogenation of a corresponding 4-(pyridin-2-yl)pyridine precursor. This simplifies the synthesis to the formation of a biaryl-type C-C bond between two pyridine (B92270) rings, a well-established transformation.

A second general strategy involves disconnecting the piperidine (B6355638) ring itself. This can be envisioned through two main pathways:

C-N bond disconnection: Breaking one of the carbon-nitrogen bonds of the piperidine ring leads to a linear amino-aldehyde or a related precursor. Subsequent intramolecular cyclization, often via reductive amination, would then form the six-membered ring. nih.gov

C-C bond disconnection: A more complex disconnection could break a carbon-carbon bond within the piperidine ring, suggesting a strategy based on cycloaddition or tandem reactions to assemble the heterocyclic core.

These retrosynthetic pathways map out the primary synthetic routes explored for this class of compounds: either the late-stage formation of the piperidine ring via reduction or the construction of the piperidine ring from an acyclic, pyridine-containing precursor.

Classical Approaches to 4-(Piperidin-2-yl)pyridine Hydrochloride Synthesis

Classical synthetic methods for piperidine derivatives remain highly relevant and are broadly categorized into two main routes: the construction of the piperidine ring through cyclization reactions and the functionalization of a pre-existing pyridine ring, typically followed by reduction. researchgate.netnih.gov

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring onto a pyridine scaffold can be achieved through several cyclization strategies. These methods build the saturated heterocycle from an acyclic precursor already containing the pyridine unit.

Reductive amination is a powerful method for forming C-N bonds and can be applied in an intramolecular fashion to construct cyclic amines. evitachem.comnih.gov This strategy typically involves the reaction of a precursor containing both an aldehyde or ketone and an amine functionality. The intermediate imine or iminium ion undergoes reduction to form the piperidine ring. nih.gov

A plausible pathway involves a 1,5-dicarbonyl compound that reacts with an amine source. For the synthesis of the 4-(piperidin-2-yl)pyridine core, this would translate to a linear substrate containing a pyridine-4-yl group and appropriate functional groups that can undergo a domino intramolecular tandem Michael-type addition or a similar cyclization cascade. nih.gov

Table 1: Overview of Reductive Amination for Piperidine Synthesis

| Reactant Type 1 | Reactant Type 2 | Key Intermediate | Reducing Agent (Example) | Product |

| Aldehyde/Ketone | Primary Amine | Imine/Iminium Ion | Sodium Borohydride (NaBH₄) | Secondary Amine (Piperidine) |

| Amino-aldehyde | (Intramolecular) | Cyclic Imine | Catalytic Hydrogenation | Piperidine |

Intramolecular cyclization encompasses a range of reactions where a linear molecule containing a nucleophilic nitrogen attacks an electrophilic carbon to form the piperidine ring. nih.gov These pathways can be initiated through various mechanisms, including nucleophilic substitution or metal-catalyzed cyclization. nih.govorganic-chemistry.org

One common approach is the cyclization of an amino alcohol. A one-pot procedure can be employed where an amino alcohol is treated with thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group (chloride), facilitating subsequent intramolecular nucleophilic substitution by the amine to close the ring. Another method involves the reaction of primary amines with alkyl dihalides under alkaline conditions, often accelerated by microwave irradiation. organic-chemistry.org For the target molecule, this would require a precursor such as an N-substituted 5-halo-1-(pyridin-4-yl)pentylamine.

Pyridine Ring Functionalization for Direct Coupling

Perhaps the most common and direct route to the 4-(piperidin-2-yl)pyridine skeleton is the hydrogenation of a corresponding 4-(pyridin-2-yl)pyridine precursor. nih.gov This approach focuses on first establishing the C-C bond between the two aromatic rings and then selectively reducing one of the pyridine rings to piperidine.

The catalytic hydrogenation of substituted pyridines is a well-established method for producing piperidine derivatives. asianpubs.org Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.org The reaction is often carried out under acidic conditions, such as in glacial acetic acid, which can also aid in the formation of the hydrochloride salt. asianpubs.org Platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild and effective catalyst for the hydrogenation of substituted pyridines at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org Electrocatalytic hydrogenation has also emerged as a sustainable alternative, capable of reducing pyridine to piperidine under ambient temperature and pressure, avoiding the need for high-pressure H₂ gas. nih.govacs.org

Table 2: Catalytic Systems for Pyridine Hydrogenation to Piperidine

| Catalyst | Hydrogen Source | Solvent (Example) | Conditions | Reference |

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar) | Glacial Acetic Acid | Room Temperature | asianpubs.org |

| Rh/C | H₂ | - | Lower atmospheric pressure | asianpubs.org |

| RuO₂ | H₂ | - | High Temperature & Pressure | asianpubs.orgresearchgate.net |

| Rhodium Complex | Formic Acid | DCM/H₂O | 40 °C | dicp.ac.cn |

| Rh on carbon cloth | H₂O (electrolysis) | Aqueous K₃PO₄ | Ambient Temp & Pressure | nih.govacs.org |

Halogenated pyridines are versatile precursors in synthetic chemistry, serving as electrophilic partners in cross-coupling reactions to form C-N or C-C bonds. evitachem.com For instance, 2-chloropyridine (B119429) derivatives are frequently used in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), for example, proceeds efficiently because the electron-withdrawing nitro group activates the 2-position for nucleophilic attack. nih.gov

A more modern and versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between a halopyridine and an amine. A synthetic sequence for a related analogue involved the reaction of 2,6-dichloropyridine (B45657) first with piperidine in an SNAr reaction, followed by a Buchwald-Hartwig coupling with tert-butylcarbamate (B1260302) to install a protected amino group. mdpi.com This strategy could be adapted by starting with a 4-halopyridine and coupling it with a suitable 2-substituted piperidine derivative.

Activated Pyridine Derivatives for Nucleophilic Attack

The direct functionalization of the pyridine ring via nucleophilic attack is challenging due to the electron-deficient nature of the aromatic system. mdpi.com To overcome this, synthetic strategies often involve the activation of the pyridine ring to enhance its electrophilicity. A primary method for this activation is the formation of N-substituted pyridinium (B92312) salts. mdpi.com The positive charge on the nitrogen atom renders the pyridine ring significantly more susceptible to attack by nucleophiles, typically at the C2 or C4 positions. nih.gov This nucleophilic addition leads to the formation of dihydropyridine (B1217469) (DHP) intermediates, which are versatile precursors that can be subsequently reduced to the desired piperidine derivatives. mdpi.com

This activation strategy is a cornerstone for building complexity. mdpi.com For instance, the Zincke reaction, involving the opening of a pyridinium salt with an amine followed by a ring-closing condensation, provides access to diverse N-(hetero)arylpyridinium salts. chemrxiv.orgchemrxiv.orgresearcher.life These salts can then undergo hydrogenation or further nucleophilic additions to yield a wide array of N-substituted piperidine derivatives. chemrxiv.orgchemrxiv.org This approach allows for the convergent coupling of complex molecular fragments and is suitable for high-throughput experimentation to rapidly generate libraries of piperidine-containing compounds for drug discovery. chemrxiv.orgchemrxiv.orgresearcher.life

Direct Coupling Strategies for the Piperidine-Pyridine Linkage

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, providing direct routes to the piperidine-pyridine core structure or its immediate precursors.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. yonedalabs.comlibretexts.org In the context of 4-(Piperidin-2-yl)pyridine synthesis, this can be envisioned by coupling a pyridine-containing boronic acid with a suitable piperidine-based halide, or vice-versa. More commonly, the strategy involves the synthesis of a substituted pyridine, which is subsequently hydrogenated. For example, a Suzuki-Miyaura coupling can be used to arylate a pyridine ring, which is then reduced to the corresponding piperidine. nih.gov However, the presence of the free N-H group in nitrogen-rich heterocycles can inhibit the palladium catalyst, often requiring N-protection strategies or specialized catalytic systems to achieve good yields. nih.gov Research has focused on developing robust palladium precatalysts that are effective for the cross-coupling of unprotected azole halides under mild conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

| Catalyst System | Electrophile | Nucleophile | Conditions | Yield | Reference |

| Pd(OAc)₂, (o-tolyl)₃P | 2-Bromopyridine | Aryl aluminum reagent | N/A | High | organic-chemistry.org |

| Pd₂(dba)₃, X-Phos | 2-Chloropyridine | Aryl zinc reagent | Room Temp | High | organic-chemistry.org |

| Pd Precatalyst P1 | 3-Chloroindazole | Aryl boronic acid | 60 °C, 5-8 h | 95% | nih.gov |

| Triangular Tri-palladium Cluster | 2,4-Dibromopyridine | Aryl boronic acid | N/A | up to 99% | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. nih.gov This method is exceptionally useful for synthesizing N-aryl piperidines and related compounds. nih.govthieme-connect.com While this reaction typically functionalizes the nitrogen atom of the piperidine ring, it represents a key strategy for assembling complex analogues. rsc.org Recent advancements have led to protocols that are rapid, can be performed under aerobic conditions, and are even applicable in solvent-free systems, enhancing the method's efficiency and environmental friendliness. nih.gov The use of specific N-heterocyclic carbene (NHC) palladium complexes has proven highly effective for coupling piperidines with a wide range of hetaryl bromides. thieme-connect.com

Table 2: Buchwald-Hartwig Amination for Piperidine Functionalization

| Catalyst System | Amine | Electrophile | Conditions | Yield | Reference |

| (NHC)Pd Precatalyst | Piperidine | 4-Chloroanisole | General Procedure | 43% | rsc.org |

| (IPr)Pd(acac)Cl | Piperidine | Hetaryl Bromides | Optimized (DoE) | N/A | thieme-connect.com |

| Pd Precatalyst, X-Phos | Piperazine | Aryl Halide | Microwave Heating | High | researchgate.net |

| Pd₂(dba)₃, ligand | Bicyclic Hydrazine | Intramolecular Aryl Halide | N/A | up to 42% (over 5 steps) | rsc.org |

Grignard Reagent Additions to Pyridine N-oxides

A well-established, transition-metal-free method for introducing a substituent at the C2-position of a pyridine ring involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org The N-oxide functionality directs the nucleophilic attack of the Grignard reagent regiospecifically to the C2 position. organic-chemistry.orgdiva-portal.org The initial addition product, a dihydropyridine derivative, can then be subjected to further reactions. organic-chemistry.org For instance, treatment with acetic anhydride (B1165640) can lead to the formation of a 2-substituted pyridine, while careful reduction can yield the corresponding 2-substituted piperidine. organic-chemistry.orgthieme-connect.com

This methodology has been refined to allow for the enantioselective synthesis of optically active piperidines. nih.govacs.org By using a chiral auxiliary, such as a lithium binolate complex, the addition of aryl Grignard reagents to pyridine N-oxides can proceed with good enantiomeric excess. nih.govacs.org The resulting optically active N-hydroxyltetrahydropyridines can often be further enriched through crystallization and then reduced to highly enantiopure piperidines. acs.org Controlling the reaction temperature is crucial; keeping temperatures low (e.g., -40 °C to -78 °C) can prevent undesired ring-opening side reactions and allows for the synthesis of stable dihydropyridine N-oxide intermediates, which are valuable for subsequent transformations into substituted piperidines. diva-portal.orgthieme-connect.com

Table 3: Synthesis of Substituted Piperidines via Grignard Addition to Pyridine N-Oxides

| Grignard Reagent | Pyridine N-Oxide | Chiral Additive | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Aryl Grignards | Substituted | Lithium binolate | N-hydroxyltetrahydropyridines | 51-94% | 54-80% | nih.govacs.org |

| Alkyl Grignards | Unsubstituted | None | C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines | up to 92% | N/A (Diastereoselective) | thieme-connect.com |

| Phenylmagnesium bromide | 4-Substituted | Lithium binolate | cis-2,4-disubstituted piperidine | High | 90% | acs.org |

Modern Advancements in the Synthesis of this compound

Catalytic Hydrogenation of Pyridine Derivatives to Piperidines

The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing piperidine rings. researchgate.net This transformation is of significant industrial and academic interest, as it uses clean hydrogen gas and produces the desired saturated heterocycle, often with minimal waste. researchgate.netasianpubs.org The reaction can be performed using either heterogeneous or homogeneous catalysts, with modern research focusing on developing milder, more selective, and more efficient catalytic systems. nih.govrsc.org

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity, activity under mild conditions, and mechanistic understanding. rsc.orgchemrxiv.org Recent years have seen significant progress in the use of homogeneous noble metal complexes for pyridine hydrogenation.

Iridium-based catalysts have shown remarkable efficacy. An Iridium(III) complex has been developed for the ionic hydrogenation of a broad range of pyridines, yielding functionalized piperidines as their stable piperidinium (B107235) salts. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive functional groups, such as nitro, azido, and bromo groups, and is scalable to the decagram level. chemrxiv.org

Rhodium catalysts are also widely employed. A catalyst generated in situ from [RhCp*Cl₂]₂ and potassium iodide has been used for the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn This approach avoids the use of high-pressure hydrogen gas. dicp.ac.cn More recently, commercially available rhodium oxide (Rh₂O₃) has been identified as a surprisingly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C), demonstrating broad substrate scope. rsc.org

The choice of catalyst and conditions can influence the stereochemical outcome of the reaction. For instance, the hydrogenation of substituted pyridines often yields the cis-piperidine derivative as the major product, a common result for arene hydrogenation. asianpubs.orgrsc.org

Table 4: Homogeneous Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference |

| Iridium(III) Complex | H₂ | Multi-substituted pyridines | Tolerates sensitive groups (nitro, azido, bromo); forms piperidinium salts. | chemrxiv.org |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-benzylpyridinium salts | Transfer hydrogenation; avoids H₂ gas. | dicp.ac.cn |

| Rh₂O₃ | H₂ (5 bar) | Functionalized pyridines | Commercially available catalyst; mild conditions (40 °C). | rsc.org |

| Ruthenium(II) Complex | H₂ | Pyridine derivatives | Used in a double reduction sequence for specific products. | nih.gov |

Heterogeneous Catalysis (e.g., Ru, Ni catalysts)

Heterogeneous catalysis is a cornerstone in the synthesis of piperidine frameworks from pyridine precursors. Catalysts based on ruthenium (Ru) and nickel (Ni) are particularly notable for their efficacy in these transformations.

Ruthenium catalysts have been successfully employed in the one-pot synthesis of substituted pyridines, which are essential precursors for piperidine derivatives. nih.gov For instance, ruthenium-catalyzed reactions can assemble complex pyridine rings from simpler starting materials like acetophenones and ammonium (B1175870) acetate (B1210297). nih.gov

Nickel catalysis offers powerful methods for the functionalization of the pyridine ring prior to reduction. A cooperative approach using nickel and a Lewis acid can achieve direct C-4 selective alkylation of pyridine with alkenes and alkynes. nih.gov Furthermore, nickel-catalyzed enantioselective arylation can convert pyridine into 2-aryl-1,2-dihydropyridines. These intermediates are readily transformed into a variety of chiral piperidine derivatives. ucla.edursc.org This method is significant as it uses pyridine, a basic chemical feedstock, to construct complex, valuable chiral heterocycles in a single step. ucla.edursc.org

The general strategy involves the hydrogenation of the pyridine ring, which converts the aromatic system into a saturated piperidine ring. chemrevlett.com While direct synthesis of 4-(piperidin-2-yl)pyridine using these specific catalysts is a specialized process, the principles are well-established through the synthesis of related structures.

Table 1: Examples of Heterogeneous Catalysis in Pyridine and Piperidine Synthesis

| Catalyst System | Substrate(s) | Product Type | Key Finding |

|---|---|---|---|

| Ruthenium | Acetophenones, Ammonium Acetate, DMF | 2,4-Diarylsubstituted Pyridines | Demonstrates Ru-catalyzed one-pot synthesis of the pyridine core. nih.gov |

| Nickel / Lewis Acid | Pyridine, Alkenes/Alkynes | 4-Alkylpyridines | Achieves direct and selective C-4 alkylation of the pyridine ring. nih.gov |

Asymmetric Synthesis of Chiral this compound Isomers

Creating specific stereoisomers of 4-(piperidin-2-yl)pyridine is crucial, as different isomers can have distinct biological properties. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms during the reaction.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. A notable strategy is the dearomatization-hydrogenation (DAH) process. In one application, a rhodium catalyst was used for a one-pot DAH of fluoropyridine precursors, leading to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method highlights how catalytic hydrogenation of a substituted pyridine can be controlled to yield a specific spatial arrangement of substituents on the piperidine ring. nih.gov Another powerful approach involves the stereoselective synthesis of cis-2,6-disubstituted piperidines starting from a chiral aziridine, demonstrating that the stereochemistry of the final product can be dictated by a carefully chosen starting material. rsc.org

Enantioselective catalysis is used to generate a specific enantiomer (a non-superimposable mirror image) of a chiral molecule. This is often achieved using chiral catalysts that influence the stereochemical course of the reaction.

Transition Metal Catalysis : Nickel-catalyzed cross-coupling reactions are prominent in this area. By using a chiral phosphoramidite (B1245037) ligand with a Ni(0) catalyst, pyridinium ions can be coupled with arylzinc reagents to form enantioenriched 2-aryl-1,2-dihydropyridines. ucla.edu These products can then be elaborated into various chiral piperidine derivatives with little to no loss of enantiomeric excess. ucla.edursc.org Similarly, rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction, can produce enantioenriched 3-substituted piperidines from dihydropyridine precursors. acs.org

Biocatalysis : Enzymes offer a highly selective alternative for creating chiral molecules. A chemo-enzymatic cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach leverages the high stereoselectivity of enzymes to achieve asymmetric dearomatization of activated pyridines. nih.gov

Table 2: Approaches in Asymmetric Synthesis of Chiral Piperidines

| Method | Catalyst/Reagent | Precursor | Product | Stereochemical Control |

|---|---|---|---|---|

| Dearomatization-Hydrogenation | Rhodium catalyst | Fluoropyridines | all-cis-(Multi)fluorinated piperidines | Diastereoselective nih.gov |

| Enantioselective Arylation | Nickel / Chiral Ligand | Pyridine | Enantioenriched 2-aryl-1,2-dihydropyridines | Enantioselective ucla.edursc.org |

Flow Chemistry Applications in Reaction Optimization

Flow chemistry, where reactions are run in continuous streams through a reactor, has emerged as a powerful tool for optimizing the synthesis of pyridine and piperidine derivatives. nih.gov This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling up. nih.govresearchgate.net

More advanced applications integrate flow chemistry with artificial intelligence and machine learning for real-time reaction optimization. digitellinc.com For the synthesis of butylpyridinium bromide, a Bayesian optimization platform was used to simultaneously maximize both reaction yield and production rate, efficiently mapping the optimal reaction conditions. nih.gov This human-in-the-loop approach allows for rapid screening of reaction parameters and accelerates the development of efficient synthetic protocols. digitellinc.comnih.gov Flow chemistry is thus well-suited for producing libraries of compounds like piperidin-4-ones for further research. nih.gov

Table 3: Flow Chemistry in Pyridine Derivative Synthesis

| Product | Key Technology | Advantages Noted | Throughput/Yield |

|---|---|---|---|

| 4-Nitropyridine | Two-step continuous flow | Enhanced safety, minimized by-products, higher yield | 0.716 kg/day at 83% yield researchgate.net |

| Butylpyridinium Bromide | Flow chemistry with Bayesian optimization | Simultaneous optimization of yield and production rate | Optimal conditions found at 85.9% yield and 0.90 g/h production rate nih.gov |

Purification and Isolation Techniques for this compound

The final step in any synthesis is the purification and isolation of the target compound in a pure form. For amine-containing compounds like 4-(piperidin-2-yl)pyridine, salt formation is a highly effective strategy.

Salt Formation for Enhanced Purity (e.g., Hydrochloride Salts)

Converting the basic piperidine and pyridine nitrogen atoms into a salt, such as a hydrochloride salt, is a standard and highly effective purification method. This technique leverages the significant difference in solubility between the free base and its salt form. The hydrochloride salt of a pyridine or piperidine derivative is typically a crystalline solid with lower solubility in many organic solvents compared to its free base, which is often an oil. google.comgoogle.com This property facilitates its isolation and purification by crystallization or precipitation. chemrevlett.comgoogle.com

The process generally involves dissolving the crude product (free base) in a suitable organic solvent, such as isopropyl alcohol or toluene, and then introducing hydrogen chloride. google.comgoogle.com This can be done by adding a solution of hydrochloric acid or by bubbling hydrogen chloride gas through the mixture. google.comgoogle.com The resulting hydrochloride salt precipitates out of the solution as a solid. google.com This solid can then be collected by filtration, washed with a solvent to remove soluble impurities, and dried. This method has been shown to produce pyridine hydrochloride with very high purity ( >99%) and low moisture content. google.com The formation of a stable, crystalline hydrochloride salt also enhances the compound's handling and stability for storage. evitachem.com

Table 4: Properties of Amine Hydrochloride Salts

| Compound | Salt Form | Purification Method | Melting Point (°C) |

|---|---|---|---|

| 4-Acetyl 4-phenyl piperidine | Hydrochloride | Precipitation with HCl in Isopropyl Alcohol | 234-236 google.com |

| Pyridine | Hydrochloride | Precipitation with HCl gas in Toluene | 144-146 google.com |

Chromatographic Separation Methods (e.g., SFC)

The separation of enantiomers and diastereomers of 4-(Piperidin-2-yl)pyridine and its analogues is a critical step in both the synthesis and the quality control of these compounds. Due to the presence of a chiral center at the C2 position of the piperidine ring, this molecule exists as a pair of enantiomers. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are indispensable tools for resolving these stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC equipped with Chiral Stationary Phases (CSPs) is a well-established and powerful technique for the analytical and preparative separation of enantiomers. mdpi.com The selection of the appropriate CSP and mobile phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including heterocyclic amines. mdpi.comresearchgate.net

For amine-containing compounds like piperidine derivatives, the composition of the mobile phase often requires careful optimization. The addition of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is frequently necessary to improve peak shape and achieve elution from the column, as basic analytes can otherwise interact too strongly with the stationary phase. mdpi.com

Research on related structures provides insight into effective separation strategies. For instance, the diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated using flash chromatography and their diastereomeric ratio determined by HPLC. nih.gov Similarly, enantioselective HPLC methods have been developed for various biologically active amines and their derivatives, underscoring the versatility of this technique. mdpi.com

Table 1: Examples of HPLC Conditions for Separation of Related Chiral Piperidine and Pyridine Analogues

| Compound Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

| Chiral Amines | Cellulose-based CSPs (ODH® and LUX-3®) | n-Hexane/Isopropanol with Diethylamine (DEA) | - | - | mdpi.com |

| (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- acs.orgrsc.orgnih.gov-thiadiazole | Chiralpak IA (Amylose-based) | n-Hexane/Isopropanol (90:10, v/v) | 1.2 mL/min | 254 nm | tandfonline.com |

| 3-(Piperidin-3-yl)-1H-indole Diastereomers | (Separated by flash chromatography) | Dichloromethane/Methanol or Acetone/Cyclohexane (B81311) | - | - | nih.gov |

| 4-Aminoflavane Diastereomers | Chiralcel® OJ (Cellulose-based) | Normal phase with alcohol modifiers | - | - | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for the purification and analysis of chiral compounds. SFC typically utilizes supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. This technique offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact.

The separation of basic compounds, such as pyridine derivatives, by SFC can present challenges like poor peak shape (tailing). The selection of both the stationary phase and mobile phase additives is crucial to overcome these issues. For the impurity profiling of drug combinations containing pyridine moieties, a 2-ethyl pyridine stationary phase has been used effectively. nih.gov The addition of modifiers like ammonium acetate and a volatile amine (e.g., isopropyl amine or diethylamine) to the organic co-solvent is often required to minimize peak tailing and achieve good resolution for active pharmaceutical ingredients (APIs). nih.gov SFC has demonstrated the required sensitivity to quantify impurities at very low levels (0.05-0.1 area%). nih.gov

Table 2: Example of SFC Conditions for Impurity Profiling of Pyridine-Containing APIs

| Compound Type | Stationary Phase | Mobile Phase B (Co-solvent) | Additives in Co-solvent | Key Findings | Reference |

| Antiretroviral drugs (including a pyridine derivative) | Princeton 2-ethyl pyridine | Methanol | 10 mM Ammonium Acetate and 0.1% Isopropyl Amine | Required for separation of minor components and minimizing peak tailing of APIs. | nih.gov |

These chromatographic methods, particularly SFC with its advantages in speed and sustainability, are vital for the development of synthetic routes and the production of enantiomerically pure this compound and its analogues for potential therapeutic applications.

Stereochemical Considerations of 4 Piperidin 2 Yl Pyridine Hydrochloride

Enantiomeric and Diastereomeric Forms of the Scaffold

The core structure of 4-(Piperidin-2-yl)pyridine (B2720239) possesses a stereocenter at the C2 position of the piperidine (B6355638) ring. This gives rise to two enantiomers: (R)-4-(Piperidin-2-yl)pyridine and (S)-4-(Piperidin-2-yl)pyridine. These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological profiles.

The synthesis of derivatives of this scaffold can introduce additional stereocenters, leading to the formation of diastereomers. For instance, the synthesis of 3-arylpiperidines from racemic γ-aryl-δ-oxoesters can result in multiple diastereomeric products. acs.org Similarly, the preparation of multi-fluorinated piperidines can yield various diastereomers, often with a preference for an all-cis configuration. nih.gov The specific arrangement of substituents in three-dimensional space defines the diastereomeric form, which can have distinct physical and chemical properties from other diastereomers.

Chiral Resolution Methodologies

The separation of enantiomers, a process known as chiral resolution, is essential for studying the properties of individual stereoisomers. Various techniques have been developed for this purpose.

A traditional and widely used method for resolving racemic mixtures of amines like 4-(Piperidin-2-yl)pyridine is through the formation of diastereomeric salts. This involves reacting the racemic base with a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov For example, the resolution of 1,4-dihydropyridine (B1200194) derivatives has been attempted using chiral bases like cinchonidine (B190817) to form diastereomeric salts with a carboxylic acid derivative of the target molecule. nih.gov However, steric hindrance can sometimes prevent the formation of these salts. nih.gov

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov The choice of the CSP is crucial and depends on the specific properties of the analyte. uncw.educhromatographyonline.com Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose, as well as cyclodextrin (B1172386) derivatives. nih.govuncw.edu For instance, cellulose tris(3,5-dimethylphenylcarbamate) and β-cyclodextrin-based columns have been successfully used to separate optical isomers of various pharmaceuticals. uncw.edu The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.

The indirect approach to chromatographic separation involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. This method utilizes enzymes, such as lipases, that can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other unreacted. nih.gov For example, the kinetic resolution of piperidine atropisomers has been achieved through the enzymatic acylation of the piperidine nitrogen. nih.gov In this process, an acylating agent is used in the presence of a lipase (B570770), which selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov This technique has been applied to the synthesis of key pharmaceutical intermediates. nih.gov Enzymatic methods have also been employed for the resolution of other piperidine derivatives, such as 2-piperidineethanol. nih.gov

Conformational Analysis of the Piperidine Ring

The most stable conformation for a simple cyclohexane (B81311) or piperidine ring is the chair conformation. libretexts.orgwikipedia.org In this arrangement, all bond angles are close to the ideal tetrahedral angle, and steric strain is minimized. libretexts.org The piperidine ring of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, for example, adopts a chair conformation. nih.gov

The boat conformation is another possible arrangement, but it is generally less stable than the chair conformation due to torsional strain and steric repulsion between the "flagpole" hydrogens. libretexts.orgwikipedia.org The energy difference between the chair and boat conformations of cyclohexane is approximately 6.9 kcal/mol. libretexts.org

A more flexible and slightly more stable intermediate between the chair and boat is the twist-boat conformation. wikipedia.org While the chair form is predominant, the twist-boat conformation can be stabilized by interactions with proteins. nih.gov The energy barrier for the ring-flip from one chair conformation to another is substantial. chemrxiv.org

Substituents on the piperidine ring can influence the conformational equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two possibilities depends on steric interactions. Generally, a substituent in the equatorial position is favored to avoid 1,3-diaxial interactions with other axial hydrogens. libretexts.org However, in certain cases, such as in N-acylpiperidines, the axial orientation of a 2-substituent can be favored due to allylic strain. nih.gov

Influence of Substituents on Conformational Preferences

The conformational landscape of the 4-(piperidin-2-yl)pyridine hydrochloride molecule is primarily dictated by the orientation of the pyridine (B92270) ring at the C2 position of the piperidine ring. This orientation can be either axial or equatorial, and the equilibrium between these two conformers is significantly influenced by the nature and position of substituents on the piperidine ring, particularly on the nitrogen atom. The interplay of steric and electronic effects governs the conformational preference, which can be elucidated through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The protonation of the piperidine nitrogen to form the hydrochloride salt also plays a crucial role in the conformational equilibrium. For piperidines with polar 4-substituents, protonation has been shown to stabilize the axial conformer. nih.gov

Influence of N-Substituents

Substitution on the piperidine nitrogen atom has a profound effect on the conformational equilibrium of 2-substituted piperidines. When the nitrogen is part of an amide group (N-acyl), a phenomenon known as allylic strain or A(1,3) strain comes into play. This arises from the steric interaction between the acyl group and the substituent at the C2 position. To alleviate this strain, the C2 substituent is strongly driven to the axial position.

Computational studies on model N-acylpiperidines with a 2-methyl substituent have quantified this preference. The free energy difference (ΔG) favoring the axial conformer can be as high as -3.2 kcal/mol. nih.gov This strong preference for the axial orientation in N-acyl derivatives is a key principle in controlling the conformation of such molecules.

In contrast, for N-alkyl or N-aryl piperidines, the preference for the axial conformer of a 2-substituent is less pronounced. For instance, in 2-methyl-1-phenylpiperidine, the axial conformer is only modestly favored with a ΔG of -1.0 kcal/mol. nih.gov

The following interactive table summarizes the calculated free energy differences (ΔG) for the equatorial to axial transition of a 2-methyl group in various N-substituted piperidines, illustrating the significant impact of the N-substituent.

| N-Substituent | ΔG (kcal/mol) for Axial Preference | Predominant Conformer |

| -H | +1.8 | Equatorial |

| -Phenyl | -1.0 | Axial |

| -C(O)CH₃ | -3.2 | Axial |

| -C(O)N(CH₃)₂ | -2.1 | Axial |

| -C(O)OC(CH₃)₃ (Boc) | -1.4 | Axial |

Data sourced from computational studies on model 2-methylpiperidine (B94953) systems. nih.gov

Influence of Other Ring Substituents

Substituents at other positions on the piperidine ring can also influence the conformational equilibrium, primarily through steric interactions. For instance, in multiply substituted piperidines, the chair conformation that minimizes 1,3-diaxial interactions will be favored.

In a study on cis-3-fluoro-4-methylpiperidine, both computational and experimental data showed a preference for the conformer where the fluorine atom is in the axial position. d-nb.info This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and the steric bulk of the adjacent methyl group. d-nb.info

NMR spectroscopy is a powerful tool for determining conformational preferences. The magnitude of the coupling constants (J-values) between adjacent protons can provide information about their dihedral angle and thus distinguish between axial and equatorial orientations. For example, a large vicinal coupling constant (3JH,H) between axial protons (Jax,ax) is typically in the range of 10-13 Hz, while axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings are smaller (2-5 Hz).

The following table presents hypothetical 1H NMR coupling constant data for a series of substituted 4-(piperidin-2-yl)pyridine hydrochlorides to illustrate how substituent changes could affect the observed J-values and thus the inferred conformational preference of the C2-pyridyl group.

| Substituent on Piperidine | C2-H to C3-Hax Coupling (3J2a,3a) (Hz) | Inferred Predominant Conformation of Pyridyl Group |

| None | ~ 3 | Equatorial |

| N-Acetyl | ~ 10 | Axial |

| N-Benzoyl | ~ 11 | Axial |

| 3-Fluoro | ~ 3 | Equatorial |

| N-Acetyl, 3-Fluoro | ~ 9.5 | Axial |

This table is illustrative and based on established principles of conformational analysis. Specific experimental values for these exact compounds would require dedicated laboratory synthesis and analysis.

Advanced Spectroscopic and Crystallographic Characterization of 4 Piperidin 2 Yl Pyridine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution and the solid state. For 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques, alongside solid-state and dynamic NMR, offers a complete picture of its chemical environment and conformational dynamics.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Precise Chemical Shift Assignment

High-resolution 1D NMR spectroscopy provides foundational information regarding the chemical environment of each nucleus within the molecule. The hydrochloride salt of 4-(Piperidin-2-yl)pyridine will feature protonation of the more basic piperidine (B6355638) nitrogen and potentially the pyridine (B92270) nitrogen, influencing the chemical shifts significantly.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. Due to protonation, the protons on the nitrogen atoms will be deshielded. The pyridine protons are expected to appear in the downfield region (δ 7-9 ppm), with their exact shifts influenced by the electron-withdrawing effect of the pyridinium (B92312) cation. The piperidine protons will resonate in the upfield region (δ 1.5-4.0 ppm). The proton attached to the chiral center (C2 of the piperidine ring) is expected to show a complex splitting pattern due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data. The aromatic carbons of the pyridine ring will be observed in the δ 120-150 ppm range. The formation of the hydrochloride salt leads to a downfield shift of the carbon signals, particularly those adjacent to the protonated nitrogen atoms. pw.edu.pl The aliphatic carbons of the piperidine ring will appear in the δ 20-60 ppm range.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly informative for compounds containing nitrogen heterocycles. A significant chemical shift difference is observed between the free base and the protonated forms of pyridine derivatives. researchgate.net The ¹⁵N spectrum of 4-(Piperidin-2-yl)pyridine hydrochloride is expected to show two signals corresponding to the two nitrogen atoms. The protonated piperidine nitrogen will be significantly shielded compared to the pyridine nitrogen.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | 8.5 - 8.7 | 148 - 152 |

| Pyridine C3' | 7.4 - 7.6 | 123 - 126 |

| Pyridine C4' | 7.9 - 8.1 | 140 - 143 |

| Pyridine C5' | 7.4 - 7.6 | 123 - 126 |

| Pyridine C6' | 8.5 - 8.7 | 148 - 152 |

| Piperidine C2 | 3.5 - 3.8 | 55 - 60 |

| Piperidine C3 | 1.6 - 1.9 | 25 - 30 |

| Piperidine C4 | 1.6 - 1.9 | 25 - 30 |

| Piperidine C5 | 1.6 - 1.9 | 25 - 30 |

| Piperidine C6 | 3.0 - 3.3 | 45 - 50 |

| Piperidine N1-H | 9.0 - 10.0 | - |

| Pyridine N1'-H | 13.0 - 14.0 | - |

Note: Predicted values are based on the analysis of similar pyridine and piperidine derivatives and general principles of NMR spectroscopy.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and identifying the coupling partners of the pyridine protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly valuable for connecting the piperidine and pyridine rings by observing correlations between the piperidine C2 proton and the pyridine C4' carbon, for instance.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including different polymorphic forms and amorphous states of active pharmaceutical ingredients (APIs). For hydrochloride salts, ³⁵Cl ssNMR can be particularly insightful, as the chlorine nuclear quadrupole resonance (NQR) and chemical shift tensors are highly sensitive to the local environment of the chloride ion. rsc.orgnih.gov This sensitivity allows for the differentiation of polymorphs and provides information on hydrogen bonding interactions involving the chloride ion. rsc.org ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material, enabling the identification of non-equivalent molecules in the crystal lattice and the characterization of different solid forms. nih.govnsf.gov

Dynamic NMR for Conformational Exchange Studies

The piperidine ring is known to undergo conformational exchange, primarily through a chair-to-chair ring flip. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the energetics of this process. beilstein-journals.orgresearchgate.net For this compound, the substituent on the piperidine ring will influence the equilibrium between the two chair conformations (with the pyridine group in an axial or equatorial position). By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy for the ring inversion process, providing insights into the conformational flexibility of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying functional groups and probing the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the pyridine and piperidine rings, as well as the N-H bonds of the protonated amines.

The formation of the pyridinium and piperidinium (B107235) ions leads to notable changes in the vibrational spectra compared to the free base. pw.edu.pl The N-H stretching vibrations of the protonated amines are expected to appear as broad bands in the 2400-3200 cm⁻¹ region, often with multiple sub-maxima due to hydrogen bonding with the chloride counterion. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. pw.edu.pl The aliphatic C-H stretching vibrations of the piperidine ring will be present in the 2800-3000 cm⁻¹ range. The N-H bending vibrations are also characteristic and can provide further structural information.

Characteristic FT-IR Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N⁺-H Stretching | 2400 - 3200 (broad) | Piperidinium and Pyridinium |

| Aromatic C-H Stretching | 3000 - 3100 | Pyridine |

| Aliphatic C-H Stretching | 2800 - 3000 | Piperidine |

| C=C and C=N Stretching | 1400 - 1650 | Pyridine Ring |

| N-H Bending | 1500 - 1600 | Piperidinium and Pyridinium |

| C-N Stretching | 1100 - 1300 | Piperidine and Pyridine |

Note: Predicted values are based on the analysis of similar pyridinium and piperidinium salts.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structural composition and bonding. When applied to this compound, the resulting spectrum would be expected to display characteristic vibrational modes originating from both the pyridine and piperidine ring systems.

The pyridine moiety, a heterocyclic aromatic ring, possesses distinct vibrational modes that have been extensively studied. nih.govsemanticscholar.orgwikipedia.org Key Raman bands would include ring stretching and breathing modes, as well as in-plane and out-of-plane C-H bending vibrations. The piperidine ring, a saturated heterocycle, exhibits its own set of characteristic vibrations, primarily arising from C-C and C-N stretching, as well as various CH₂ scissoring, wagging, twisting, and rocking modes. wikipedia.org The linkage between the two rings and the presence of the hydrochloride salt would induce shifts in the vibrational frequencies compared to the individual parent molecules, providing valuable structural information.

Specific assignments of the observed Raman bands are typically confirmed through correlation with theoretical calculations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

| Pyridine Ring Breathing | ~990 - 1030 | Symmetric stretching of the pyridine ring. |

| Pyridine C-H Bending | ~1030 - 1250 | In-plane bending of aromatic C-H bonds. |

| Piperidine C-C Stretch | ~800 - 1200 | Stretching vibrations of the saturated ring backbone. |

| Piperidine CH₂ Bending | ~1440 - 1480 | Scissoring and wagging motions of methylene groups. |

| C-N Stretching | ~1000 - 1300 | Vibrations of the C-N bonds in both rings. |

| Note: The data in this table is illustrative of expected ranges for pyridine and piperidine moieties and is not based on published experimental data for this compound. |

Correlation of Experimental and Computed Vibrational Spectra

To achieve an accurate and unambiguous assignment of the vibrational modes observed in the experimental Raman spectrum, a correlation with computationally derived spectra is employed. researchgate.netarxiv.org This approach typically involves using quantum chemical methods, such as Density Functional Theory (DFT), to model the molecular structure and predict its vibrational frequencies. dntb.gov.ua

The process begins with the computational optimization of the geometry of this compound. Following this, a frequency calculation is performed on the optimized structure to yield a theoretical vibrational spectrum. The computed frequencies are often systematically scaled to correct for approximations inherent in the theoretical model and to improve agreement with experimental data. researchgate.net

By comparing the experimental Raman peak positions and intensities with the scaled theoretical frequencies, each observed band can be confidently assigned to a specific molecular motion. This correlative analysis is crucial for distinguishing between the numerous, often overlapping, vibrational modes of a complex molecule and for validating the accuracy of the computational model. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the free base has a molecular formula of C₁₀H₁₄N₂. In positive-ion mode ESI-HRMS, the compound would be observed as the protonated molecule, [C₁₀H₁₄N₂ + H]⁺.

The exact mass of this ion is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (C, H, N). This experimentally determined value can then be compared to the theoretical exact mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Technique |

| [C₁₀H₁₅N₂]⁺ | 163.12300 | ESI-HRMS |

| Note: The theoretical mass is calculated based on the elemental formula of the protonated free base. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is utilized to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the protonated parent ion of 4-(Piperidin-2-yl)pyridine ([C₁₀H₁₅N₂]⁺, m/z ≈ 163.12) is isolated and then subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve cleavage at the bond connecting the pyridine and piperidine rings, as well as various ring-opening and cleavage patterns within the saturated piperidine ring. nih.gov The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the two ring systems and provides definitive structural identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed model of its molecular geometry in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, SCXRD would reveal the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the pyridine and piperidine rings. Crucially, it would also show the location of the chloride ion and detail the intermolecular interactions, such as hydrogen bonds between the protonated amine groups (piperidinium and/or pyridinium) and the chloride anion, which govern the crystal packing arrangement.

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

| Note: This table describes the type of data obtained from an SCXRD experiment; specific values for this compound are not available in the cited sources. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can obtain information about its crystal structure, phase purity, and degree of crystallinity.

For this compound, PXRD analysis would be crucial to identify its specific crystalline form or polymorphs. Different crystalline forms can exhibit distinct physical properties, including solubility, stability, and bioavailability, making this analysis a critical step in pharmaceutical development and quality control.

A typical PXRD experiment would involve packing a powdered sample of this compound into a sample holder and exposing it to a monochromatic X-ray beam. As the sample is rotated, the diffracted X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice.

Illustrative PXRD Data for a Crystalline Form of this compound

The following table represents a hypothetical PXRD pattern for a crystalline form of this compound, showcasing the expected format of the data.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 60 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 70 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 80 |

| 28.3 | 3.15 | 45 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

The analysis of such a pattern would allow for the identification of the crystalline phase. Furthermore, the absence of a broad, amorphous halo would indicate a highly crystalline sample. If the synthesis of this compound could result in different polymorphs, PXRD would be the primary tool to distinguish between them, as each polymorph would produce a unique diffraction pattern.

Other Advanced Analytical Techniques (e.g., Circular Dichroism for Chiral Purity)

Given that 4-(Piperidin-2-yl)pyridine possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers, (R)- and (S)-4-(Piperidin-2-yl)pyridine. Circular Dichroism (CD) spectroscopy is a vital technique for probing the stereochemical properties of chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image CD spectra of equal magnitude but opposite sign. This makes CD an excellent tool for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.

To assess the chiral purity, a CD spectrum of a solution of this compound would be recorded over a specific range of ultraviolet wavelengths. The presence of a non-zero CD signal would confirm the presence of an enantiomeric excess. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Illustrative Circular Dichroism Data for an Enantiomer of this compound

The table below provides a hypothetical representation of CD spectral data for one enantiomer of this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +15,000 |

| 225 | -8,000 |

| 240 | +5,000 |

| 265 | -2,500 |

| 280 | +1,000 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

A positive or negative Cotton effect (the characteristic shape of a CD band) at a particular wavelength would be indicative of a specific enantiomer. For a racemic mixture (equal amounts of both enantiomers), the CD spectrum would be a flat line, as the signals from the two enantiomers would cancel each other out. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (e.e.) can be quantified. This is of utmost importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Computational and Theoretical Investigations of 4 Piperidin 2 Yl Pyridine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For "4-(Piperidin-2-yl)pyridine hydrochloride," DFT calculations offer a robust framework for understanding its fundamental chemical characteristics. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Studies on related pyridine (B92270) derivatives using DFT with the B3LYP functional have been successful in predicting molecular geometries that are in good agreement with experimental data. nih.govscispace.com For instance, in a study of a different piperidine-containing compound, the optimized bond distances for the piperidone ring were found to be approximately 1.09 Å for C-H bonds. nih.gov The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative (Note: This data is for a related piperidin-4-one derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

| Parameter | Bond | Bond Length (Å) |

|---|---|---|

| Bond Length | C5 – C6 | 1.5613 |

| Bond Length | O28 – H53 | 0.9626 |

| Bond Length | C-H (piperidone ring) | ~1.09 |

Data sourced from a DFT study on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. nih.gov

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller energy gap generally implies higher reactivity. nih.gov

For related pyridine and piperidine compounds, DFT calculations have been used to determine these energies. scirp.orgresearchgate.net The HOMO-LUMO gap can be used to derive various chemical reactivity indices, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov

Table 2: Illustrative HOMO-LUMO Energies and Reactivity Indices for a Pyridine Derivative (Note: This data is for quinoline (B57606) (benzo[b]pyridine) and serves as an example of the parameters calculated.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Data sourced from a DFT study on quinoline. scirp.org

Natural Bonding Orbital (NBO) Analysis

In studies of related nitrogen-containing heterocyclic compounds, NBO analysis has revealed significant charge transfer interactions that stabilize the molecular structure. nih.gov For "this compound," NBO analysis would likely show strong interactions involving the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For "this compound," the MEP map would likely show a negative potential around the pyridine nitrogen (if unprotonated) and a positive potential around the hydrogen atoms, particularly the one attached to the protonated piperidine nitrogen.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations can be used to compute the theoretical vibrational frequencies (IR spectra), which can then be compared with experimental data to confirm the molecular structure. nih.gov Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. scirp.orgresearchgate.net The calculated absorption wavelengths and oscillator strengths can be correlated with experimental UV-Vis spectra. researchgate.net

Table 3: Example of Predicted Spectroscopic Data for a Pyridine Derivative (Note: This data is for quinoline and is illustrative of the type of information obtained.)

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | Absorption Wavelength (λmax) | Varies with electronic transition |

| IR | Vibrational Frequencies | Corresponds to specific bond vibrations |

| NMR | ¹³C Chemical Shift (Aromatic) | > 100 ppm |

Data conceptualized from studies on related compounds. scirp.orgresearchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems and longer timescales.

Molecular mechanics employs classical physics to model the potential energy of a system of atoms, offering a computationally less expensive alternative to quantum methods for large molecules.

Molecular dynamics simulations use these force fields to simulate the movement of atoms and molecules over time. For "this compound," an MD simulation could be used to study its conformational changes, its interaction with solvent molecules, or its binding to a biological target. nih.gov For instance, MD simulations have been used to investigate the stability of piperazine (B1678402) derivatives in the active site of proteins. researchgate.net Such simulations provide insights into the dynamic behavior of the molecule, which is often crucial for its function.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride |

| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one |

| Quinoline |

| Benzo[b]pyridine |

| (S)-3-(Piperidin-2-yl)pyridine |

| Anabasine |

Conformational Energy Landscapes of this compound

Computational studies on related structures, like 4H-Dewar pyridines, highlight the importance of conformational rigidity. chemrxiv.org For instance, the energy barrier for a ring-flip in piperidine analogues can be substantial, influencing the molecule's ability to interact with biological targets. chemrxiv.org A detailed analysis of the conformational energy landscape would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation to fit into a receptor's binding site.

In a hypothetical conformational analysis of this compound, one would expect to find several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The data for such an analysis could be presented as follows:

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) |

|---|---|---|

| Chair 1 (Equatorial Pyridine) | 0.00 | 180° |

| Chair 2 (Axial Pyridine) | 2.5 | 60° |

| Twist-Boat 1 | 5.8 | 30° |

| Boat 1 | 7.2 | 0° |

Note: This table is illustrative and not based on experimental data for this specific compound.

Solvent Effects on Molecular Properties (e.g., using IEFPCM)

The properties of a molecule can change significantly in the presence of a solvent. The Integral Equation Formalism for Polarizable Continuum Model (IEFPCM) is a computational method used to simulate these solvent effects. gaussian.com This model places the molecule in a cavity within a continuous medium that has the dielectric properties of the solvent. gaussian.com

For a charged species like a hydrochloride salt, solvent effects are particularly important. Studies on related compounds, such as 4-pyrrolidin-2-yl-pyridine, have utilized the IEFPCM model to investigate how different solvents affect properties like dipole moment, polarizability, and hyperpolarizability. researchgate.net In such studies, it was observed that the dipole moment and hyperpolarizability were highest in water, a highly polar solvent. researchgate.net This indicates strong interactions between the molecule and the solvent.